1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone
Description
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Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-2-(4-methoxyphenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-27-15-6-8-17(9-7-15)30(25,26)14-20(24)23-12-10-16(11-13-23)28-21-22-18-4-2-3-5-19(18)29-21/h2-9,16H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNFFTZKJVLZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a benzo[d]thiazole moiety, piperidine ring, and a sulfonyl group, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its therapeutic potential and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 412.6 g/mol. The structural components include:
- Benzo[d]thiazole : Known for its antimicrobial and anticancer properties.
- Piperidine : A saturated ring that plays a role in modulating neurotransmitter systems.
- Sulfonyl group : Often associated with enhanced biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of compounds featuring the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, certain thiazolidin-4-one derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action often involves apoptosis induction and inhibition of key signaling pathways such as AKT/mTOR and VEGF pathways .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 18 | MCF-7 | 1.27 | Apoptosis induction |
| Compound 19 | MCF-7 | 1.50 | AKT/mTOR inhibition |
| Compound 20 | MCF-7 | 1.31 | VEGF inhibition |
Antimicrobial Activity
The benzo[d]thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that modifications to the thiazolidin-4-one scaffold can enhance antibacterial efficacy against various pathogens. The presence of the piperidine ring may further augment these effects by improving solubility and bioavailability .
Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory activities through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Study on Anticancer Activity
In a recent study, researchers synthesized several derivatives based on the thiazolidin-4-one framework and evaluated their anticancer activity against breast cancer cell lines. The most potent compounds were found to significantly inhibit cell proliferation and induce apoptosis without affecting normal cells .
Evaluation of Antimicrobial Effects
Another investigation focused on the synthesis of thiazolidinone derivatives and their antimicrobial activities against Gram-positive and Gram-negative bacteria. Results showed that certain modifications led to enhanced antibacterial effects, suggesting a structure-activity relationship that could be exploited for drug development .
Q & A
Basic: What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step procedures:
- Step 1 : Formation of the benzothiazole-piperidine core via nucleophilic substitution or coupling reactions. For example, benzothiazole derivatives are reacted with piperidine under controlled conditions (e.g., DMF/DMSO solvents, inert atmosphere) to form the 4-(benzo[d]thiazol-2-yloxy)piperidine intermediate .
- Step 2 : Introduction of the sulfonyl group. The 4-methoxyphenylsulfonyl moiety is incorporated via sulfonation or sulfonyl chloride coupling, requiring precise pH and temperature control to avoid side reactions .
- Step 3 : Final coupling of intermediates using catalysts (e.g., Pd-based catalysts for cross-coupling) or activating agents (e.g., carbodiimides for amide bonds). Microwave-assisted synthesis may enhance efficiency .
Key Conditions : Reactions are monitored via TLC for progress , and solvents like DMF are used under nitrogen to prevent oxidation .
Basic: Which analytical techniques are critical for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify chemical environments, e.g., distinguishing piperidine proton shifts (δ 3.0–4.0 ppm) from aromatic benzothiazole signals (δ 7.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (e.g., 95% peak area at 254 nm) and detects impurities .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray Diffraction : Resolves crystal structure and bond geometries for stereochemical validation .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) in later stages to reduce byproducts .
- Catalyst Screening : Test Pd(PPh) vs. Pd(OAc) for coupling efficiency; microwave irradiation reduces reaction time from hours to minutes .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track intermediates in real-time, enabling dynamic adjustment of temperature/pH .
Example : A 15% yield increase was achieved by switching from batch to flow chemistry for thioether formation .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Case Study : If a synthesized batch shows an extra H NMR peak at δ 5.2 ppm (unaccounted in the target structure):
- Hypothesis : Residual solvent (e.g., DMSO-d) or incomplete deprotection of a hydroxyl group.
- Verification : Compare with control spectra from intermediate stages . Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Solution : Reprocess via column chromatography (n-hexane/EtOAc gradients) to isolate pure product .
Advanced: What structure-activity relationship (SAR) strategies enhance bioactivity?
- Modifications :
- Piperidine Substitution : Replace the 4-methoxyphenylsulfonyl group with a 4-fluorophenyl analog to test impact on lipophilicity and target binding .
- Benzothiazole Optimization : Introduce electron-withdrawing groups (e.g., Cl at position 6) to stabilize π-π interactions with enzyme active sites .
- Assays : Test derivatives in enzyme inhibition assays (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to correlate substituent effects with IC values .
Advanced: What mechanistic insights exist for its enzyme inhibition?
- Molecular Docking : The sulfonyl group forms hydrogen bonds with catalytic residues (e.g., Tyr158 in bacterial enzymes), while the benzothiazole moiety occupies hydrophobic pockets .
- Kinetic Studies : Competitive inhibition confirmed via Lineweaver-Burk plots; K values range from 0.2–1.8 µM depending on substituents .
- Mutagenesis : Enzyme mutants (e.g., S162A) show reduced binding affinity, validating predicted interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
